2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Medicinal Chemistry Kinase Probe Design Scaffold Hopping

This compound is a high-value, structurally uncharacterized scaffold for broad-panel kinase selectivity screens and linker-focused SAR studies. Its piperidine-linked architecture provides critical differentiation from established phenyl-linked thiazolo[5,4-b]pyridine series, enabling evaluation of saturated versus aromatic linker effects on potency. It is a matched negative control candidate due to its 4-ethoxyphenylacetamide cap divergence from MALT1/c-KIT pharmacophores. De novo profiling (e.g., KINOMEscan) is required for target attribution. Purchase this novel probe for hit-finding campaigns where scaffold novelty is key and for systematic linker SAR exploration alongside CAS 863588-66-3.

Molecular Formula C21H24N4O2S
Molecular Weight 396.51
CAS No. 2034541-18-7
Cat. No. B2887836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
CAS2034541-18-7
Molecular FormulaC21H24N4O2S
Molecular Weight396.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C21H24N4O2S/c1-2-27-17-7-5-15(6-8-17)14-19(26)23-16-9-12-25(13-10-16)21-24-18-4-3-11-22-20(18)28-21/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,23,26)
InChIKeyBYGLAUCOYCFBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide: Compound Identity and Supplier Sourcing Considerations


2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide (CAS 2034541-18-7) is a synthetic small molecule based on a thiazolo[5,4-b]pyridine core linked via a piperidine-4-yl spacer to a 4-ethoxyphenylacetamide moiety. This scaffold is characteristic of kinase-targeted chemical probes, and related thiazolo[5,4-b]pyridine derivatives have been reported as inhibitors of MALT1 protease, PI3Kα, c-KIT, and EGFR [1][2]. However, for this specific compound, publicly available primary pharmacological characterization data remain extremely scarce. Prospective users must verify target engagement and selectivity profiles independently rather than assuming functional equivalence with other thiazolo[5,4-b]pyridine analogs.

Why 2-(4-Ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide Cannot Be Interchanged with In-Class Analogs Without Risk


The thiazolo[5,4-b]pyridine chemotype can engage diverse kinase targets (MALT1, PI3Kα, c-KIT, EGFR) depending on subtle variations in the substituent attached to the 2-position of the fused ring [1]. In the target compound, the combination of a piperidin-4-yl spacer with a 4-ethoxyphenylacetamide group is structurally uncharacterized in the open literature; replacing it with a close analog—such as the 4-(thiazolo[5,4-b]pyridin-2-yl)phenyl acetamide derivative (CAS 863588-66-3) or a halogenated phenyl variant—would alter linker geometry, conformational flexibility, and hydrogen‑bonding potential, any of which can shift target selectivity or abolish potency entirely . Without head-to-head profiling data, generic substitution introduces an unquantifiable risk of target misspecification.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide


Structural Distinction from the Closest Commercially Available Analog

The target compound contains a saturated piperidine ring as a linker between the thiazolo[5,4-b]pyridine core and the acetamide group, whereas the nearest commercially listed analog (CAS 863588-66-3) employs a rigid, planar phenyl linker . This single-bond conformational difference is known to influence kinase selectivity profiles in related thiazolo[5,4-b]pyridine series, where replacement of a pyridyl with a phenyl group caused a significant drop in PI3Kα inhibitory potency [1].

Medicinal Chemistry Kinase Probe Design Scaffold Hopping

Uncharacterized Selectivity Among Kinase Targets Compared to Defined c-KIT Inhibitors

A series of 31 thiazolo[5,4-b]pyridine derivatives was systematically profiled against c-KIT, yielding compounds with GI50 values as low as 0.08 μM against imatinib-resistant GIST cell lines [1]. The target compound shares the thiazolo[5,4-b]pyridine core but bears a distinct substitution pattern (piperidin-4-yl‑acetamide at the 2‑position vs. a diverse aryl/heteroaryl set in the published series). No kinase inhibition data (IC50, Kd, or selectivity panel) for the target compound have been disclosed.

Kinase Selectivity c-KIT Imatinib Resistance

Absence of MALT1 Protease Activity Data Relative to Patent-Exemplified Inhibitors

Multiple patent filings describe thiazolo[5,4-b]pyridine derivatives as allosteric MALT1 inhibitors with cellular IC50 values in the nanomolar range [1]. The piperidine-containing analogs within these patents generally bear carboxamide or reversed-amide substituents, not the 4-ethoxyphenylacetamide group present in the target compound. No MALT1 biochemical or cellular assay data exist for 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide.

MALT1 Protease ABC-DLBCL Allosteric Inhibition

Recommended Use Cases for 2-(4-Ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide Based on Current Evidence


Chemical Probe for Kinase Selectivity Profiling (De Novo Characterization Required)

Given the complete absence of target-specific activity data, the primary near-term application of this compound is as a structurally novel input for broad‑panel kinase selectivity screens. Its piperidine‑linked scaffold distinguishes it from published thiazolo[5,4-b]pyridine series, making it a candidate for hit‑finding campaigns where scaffold novelty is prioritized. Users must commission de novo profiling (e.g., KINOMEscan or equivalent) before attributing any target‑specific activity [1].

Structure–Activity Relationship (SAR) Exploration Around Linker Geometry

The compound serves as a valuable tool for SAR studies comparing saturated (piperidine) versus aromatic (phenyl) linkers between the thiazolo[5,4-b]pyridine core and the acetamide cap. In published PI3Kα work, linker identity dramatically affected potency [1]; systematic evaluation of this compound alongside its phenyl‑linked analog (CAS 863588-66-3) could yield linker‑focused design rules applicable across multiple kinase targets.

Negative Control or Selectivity Counter-Screen in MALT1 or c-KIT Programs

Because the 4-ethoxyphenylacetamide substituent diverges from the pharmacophores optimized in MALT1 and c-KIT inhibitor patents, this compound may be useful as a structurally matched negative control. When tested alongside validated inhibitors, it can help establish whether observed cellular phenotypes are genuinely target‑mediated or arise from scaffold‑related off‑target effects [1][2].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.